molecular formula C8H17NO B8761287 5-Aminocyclooctan-1-ol

5-Aminocyclooctan-1-ol

Cat. No. B8761287
M. Wt: 143.23 g/mol
InChI Key: GHLYOGUPTIVVGV-UHFFFAOYSA-N
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Patent
US08742116B2

Procedure details

35 mL of 2N aqueous hydrochloric acid were added to a solution of 3.5 g (13.6 mmol) of 5-(tert-butyl-dimethyl-silanyloxy)-cyclooctylamine (59) in 35 mL 2-propanol and the resulting solution was stirred at room temperature overnight. The isopropanol was removed under reduced pressure and the resulting aqueous solution washed with t-butylmethylether. 2.7 g of crude 5-amino-cyclooctanol (60) was obtained by freeze-drying the aqueous layer as a diastereomeric mixture as hydrochloride which was used without further purification. Rt=0.18 min (Method C). Detected mass: 144.2 (M+H+).
Quantity
35 mL
Type
reactant
Reaction Step One
Name
5-(tert-butyl-dimethyl-silanyloxy)-cyclooctylamine
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.C([Si](C)(C)[O:7][CH:8]1[CH2:15][CH2:14][CH2:13][CH:12]([NH2:16])[CH2:11][CH2:10][CH2:9]1)(C)(C)C>CC(O)C>[NH2:16][CH:12]1[CH2:13][CH2:14][CH2:15][CH:8]([OH:7])[CH2:9][CH2:10][CH2:11]1

Inputs

Step One
Name
Quantity
35 mL
Type
reactant
Smiles
Cl
Name
5-(tert-butyl-dimethyl-silanyloxy)-cyclooctylamine
Quantity
3.5 g
Type
reactant
Smiles
C(C)(C)(C)[Si](OC1CCCC(CCC1)N)(C)C
Name
Quantity
35 mL
Type
solvent
Smiles
CC(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting solution was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The isopropanol was removed under reduced pressure
WASH
Type
WASH
Details
the resulting aqueous solution washed with t-butylmethylether

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1CCCC(CCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: CALCULATEDPERCENTYIELD 138.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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